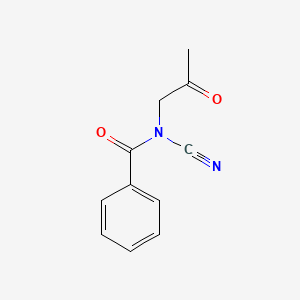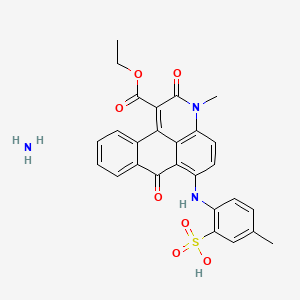
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as sulfonate, amine, and carboxylate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dibenzisoquinoline core, followed by the introduction of the ethyl, methyl, and sulfonate groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl iodide, methylamine, and sulfonic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, filtration, and chromatography to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized products.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
Uniqueness
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is unique due to its specific combination of functional groups and molecular structure
特性
CAS番号 |
63149-14-4 |
|---|---|
分子式 |
C27H25N3O7S |
分子量 |
535.6 g/mol |
IUPAC名 |
azane;2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H22N2O7S.H3N/c1-4-36-27(32)24-21-15-7-5-6-8-16(15)25(30)22-18(11-12-19(23(21)22)29(3)26(24)31)28-17-10-9-14(2)13-20(17)37(33,34)35;/h5-13,28H,4H2,1-3H3,(H,33,34,35);1H3 |
InChIキー |
QVXNYPRHFHUQPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)C)S(=O)(=O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)

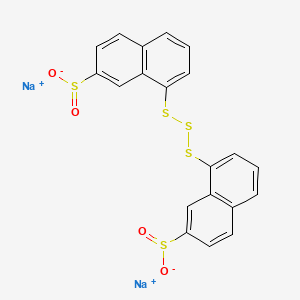
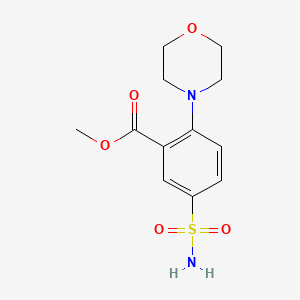
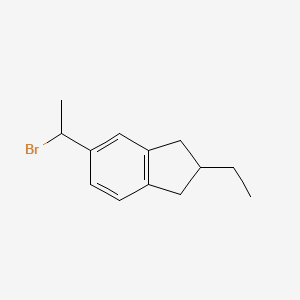
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
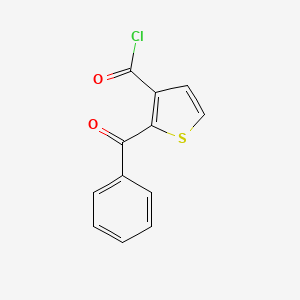
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)


